Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine
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Overview
Description
Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine is a chemical compound with the molecular formula C16H16FNO2 and a molecular weight of 273.30 . It is used for proteomics research .
Synthesis Analysis
A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string: C1OC2=C(O1)C=C(C=C2)CNCCC3=CC=C(C=C3)F .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 273.30 and a molecular formula of C16H16FNO2 .Scientific Research Applications
Virtual Screening and Cancer Metastasis Inhibition
Virtual screening targeting the urokinase receptor (uPAR) identified compounds including a benzo[d][1,3]dioxol-5-yl analogue that demonstrated significant inhibition of breast cancer metastasis. The analogue inhibited cell growth, induced apoptosis, and showed promising pharmacokinetic properties, making it a potential candidate for cancer therapy development (Wang et al., 2011).
Synthesis and Biological Activity of Aminomethyl Derivatives
Research on the synthesis of novel 1,3-benzoxazine and aminomethyl compounds from eugenol revealed their potential bioactivity. The synthesized compounds exhibited toxicity in a brine shrimp lethality test, indicating potential for further study in bioactivity applications (Rudyanto et al., 2014).
Antitumor Activity of Benzoxazine Derivatives
Substituted 1,4-benzoxazines with an amino side chain showed moderate activity on intracellular calcium, suggesting their potential use in the development of new therapeutic agents for treating diseases associated with calcium dysregulation (Bourlot et al., 1998).
Electrochromic Properties of Conducting Polymers
Investigations into the electrochromic properties of conducting polymers highlighted the influence of hydrogen bonding, demonstrating the potential of benzo[d][1,3]dioxol derivatives in altering polymer chain conformations and, consequently, the optical properties of these materials (Akpinar et al., 2012).
Antihypertensive Action of Endothelin A Receptor Antagonists
Studies on novel endothelin A receptor antagonists, including those with the benzo[1,3]dioxol moiety, showed promising results in reversing hypoxic pulmonary vasoconstriction, indicating potential for the treatment of pulmonary hypertension (Coe et al., 2002).
Mechanism of Action
Target of Action
It is noted that similar compounds have been evaluated for their antitumor activities against various cancer cell lines .
Mode of Action
Related compounds have shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in cancer cell lines .
Biochemical Pathways
It is known that similar compounds can affect the cell cycle and induce apoptosis .
Result of Action
Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine and related compounds have shown potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines . For instance, a related compound, C27, showed potent activities against HeLa and A549 cell lines .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluorophenyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c17-14-4-1-12(2-5-14)7-8-18-10-13-3-6-15-16(9-13)20-11-19-15/h1-6,9,18H,7-8,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHYLDHKZINEEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCCC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364607 |
Source
|
Record name | Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
435345-36-1 |
Source
|
Record name | Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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